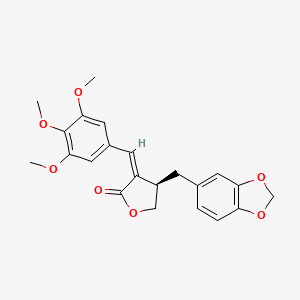

Isochaihulactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isochaihulactone is a natural product found in Chaerophyllum aureum, Juniperus flaccida, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Isochaihulactone has demonstrated significant potential as an anticancer agent. In vitro and in vivo studies have shown its cytotoxic effects on various human tumor cell lines, including lung cancer A549 cells. It inhibits tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells. This action is correlated with changes in checkpoint proteins like cyclin B1/cdc2 and increased p21/WAF1 levels. Notably, this compound inhibited the growth of non-small cell lung carcinoma A549 xenograft in mice, suggesting its promise as an antimitotic anticancer compound (Chen et al., 2006).

Neuroprotective Effects

Research has indicated that this compound can protect neuronal cells against oxidative stress. Studies on neuronally differentiated PC12 cells exposed to H2O2 showed that pretreatment with this compound increased cell viability and reduced oxidative stress markers. Furthermore, in a D-galactose aging mouse model, this compound demonstrated potent anti-aging effects, suggesting its potential as an antioxidant agent (Yu et al., 2010).

Apoptotic Pathways in Cancer

This compound can trigger apoptotic pathways in human lung cancer cells through the activation of specific genes like EGR-1 and NAG-1. This process involves the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and is independent of the phosphatidylinositol 3-kinase/protein kinase B pathway. The compound's ability to induce apoptosis in A549 cells suggests its role in decreasing the survival of lung cancer cells (Chen et al., 2007).

Z-Isochaihulactone in Lung Cancer Therapy

Z-isochaihulactone, a specific form of this compound, has shown higher tumor cytotoxicity in lung cancer cells compared to its E-form. It affects the Notch signaling pathway, which is crucial in cell fate determination and exhibits controversial functions in lung cancer. Z-isochaihulactone induced changes in cell cycle, growth inhibition, and increased expression of Notch1, suggesting its potential as a therapeutic compound for lung cancer (Ou et al., 2012).

ER Stress-Induced Apoptosis in Glioblastoma

This compound disrupts endoplasmic reticulum (ER) homeostasis in glioblastoma multiforme (GBM) cells by inducing DDIT3 expression, leading to apoptosis. This action is independent of GRP78 and PERK expression, crucial elements in the unfolded protein response under ER stress. This finding suggests a new therapeutic strategy using this compound for GBM treatment (Tsai et al., 2016).

JNK Signaling in Prostate Cancer

This compound induces cell death in prostate cancer cells through JNK activation and upregulation of NAG-1. It causes G2/M cell cycle arrest and increases the expression of cell cycle regulatory proteins, leading to apoptosis in LNCaP cells. This highlights its potential role in prostate cancer treatment (Chiu et al., 2011).

Immunomodulatory Effects

This compound has been identified as one of the immunosuppressive compounds isolated from Bupleurum scorzonerifolium. While detailed mechanisms are not fully explored, its presence in medicinal plants known for immunomodulatory properties suggests potential research avenues in this area (Chang et al., 2003).

Eigenschaften

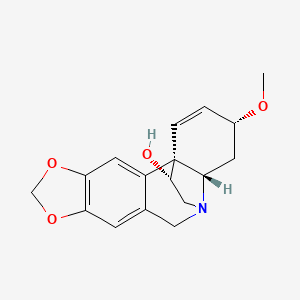

Molekularformel |

C22H22O7 |

|---|---|

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

(3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7-/t15-/m0/s1 |

InChI-Schlüssel |

CJLVKDPRUXBTJQ-BESIOYJRSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |

Synonyme |

4-benzo(1,3)dioxol-5-ylmethyl-3(3,4,5-trimethoxybenzylidene)dihydrofuran-2-one isochaihulactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)

![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)

![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)